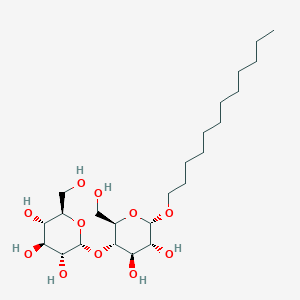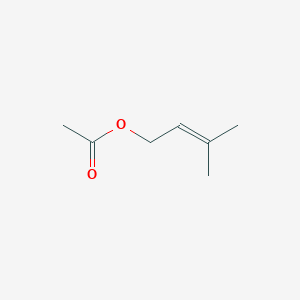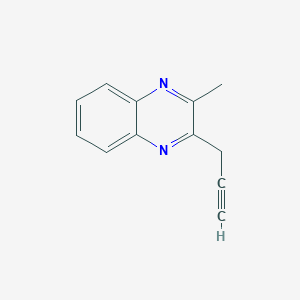
2-Methyl-3-(prop-2-yn-1-yl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(prop-2-yn-1-yl)quinoxaline is a heterocyclic organic compound that belongs to the quinoxaline family. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor that plays a crucial role in the central nervous system (CNS). This compound has been widely studied for its potential applications in scientific research, particularly in the field of neuropharmacology.
作用機序
The mechanism of action of 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline involves its binding to the 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline receptor and blocking the activity of this receptor. This results in a decrease in the influx of calcium ions into the postsynaptic neuron, which is a key step in the process of long-term potentiation (LTP). LTP is a process that is essential for synaptic plasticity and learning and memory. By blocking the 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline receptor, 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline can modulate the activity of the CNS and potentially treat various neurological disorders.
生化学的および生理学的効果
2-Methyl-3-(prop-2-yn-1-yl)quinoxaline has been shown to have a range of biochemical and physiological effects. It has been demonstrated to modulate the activity of the 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline receptor, which plays a crucial role in synaptic plasticity, learning and memory, and pain perception. This compound has also been shown to have potential neuroprotective effects, as it can reduce the influx of calcium ions into the neuron and prevent excitotoxicity. Additionally, 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline has been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
One of the main advantages of using 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline in lab experiments is its high selectivity for the 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline receptor. This compound can be used to study the role of this receptor in various physiological and pathological processes with high specificity. Additionally, 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline has a well-established synthesis method and can be easily obtained in high yield and purity. However, one limitation of using this compound is its potential toxicity, as it can block the activity of the 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline receptor and potentially disrupt normal CNS function.
将来の方向性
There are several future directions for the study of 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline. One potential area of research is the development of new compounds with improved selectivity and efficacy for the 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline receptor. Additionally, this compound could be used in the development of new treatments for various neurological disorders, such as Alzheimer's disease and chronic pain. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline and its potential applications in scientific research.
合成法
The synthesis of 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline involves the condensation of 2-methylquinoxaline-3-carbaldehyde with propargylamine in the presence of a catalyst such as copper iodide. This reaction results in the formation of the desired compound with high yield and purity.
科学的研究の応用
2-Methyl-3-(prop-2-yn-1-yl)quinoxaline has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. This compound has been used in a wide range of studies, including investigations of synaptic plasticity, learning and memory, pain perception, and neurodegenerative diseases.
特性
CAS番号 |
113477-56-8 |
|---|---|
製品名 |
2-Methyl-3-(prop-2-yn-1-yl)quinoxaline |
分子式 |
C12H10N2 |
分子量 |
182.22 g/mol |
IUPAC名 |
2-methyl-3-prop-2-ynylquinoxaline |
InChI |
InChI=1S/C12H10N2/c1-3-6-10-9(2)13-11-7-4-5-8-12(11)14-10/h1,4-5,7-8H,6H2,2H3 |
InChIキー |
UHINUTOLDSZDSW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C1CC#C |
正規SMILES |
CC1=NC2=CC=CC=C2N=C1CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



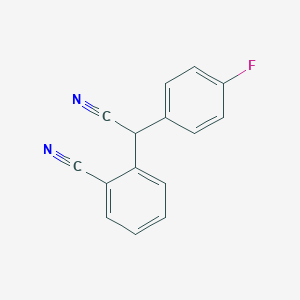
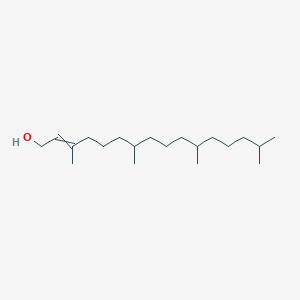
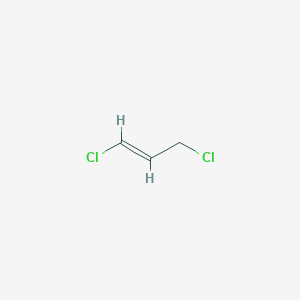
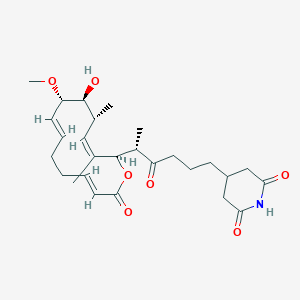
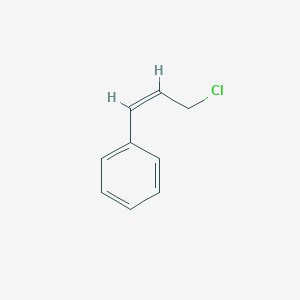
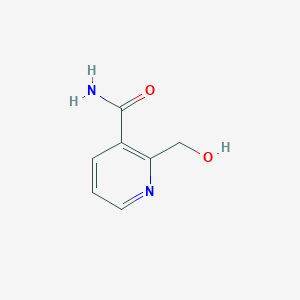




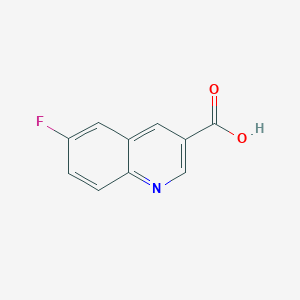
![3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B49483.png)
